Cas no 1806451-08-0 (3-Hydroxy-4-(3-methoxy-3-oxopropyl)mandelic acid)

3-Hydroxy-4-(3-methoxy-3-oxopropyl)mandelic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Hydroxy-4-(3-methoxy-3-oxopropyl)mandelic acid
-
- Inchi: 1S/C12H14O6/c1-18-10(14)5-4-7-2-3-8(6-9(7)13)11(15)12(16)17/h2-3,6,11,13,15H,4-5H2,1H3,(H,16,17)
- InChI Key: RLLSIGHIUVHKSV-UHFFFAOYSA-N
- SMILES: OC1C=C(C(C(=O)O)O)C=CC=1CCC(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 303
- XLogP3: 0.6
- Topological Polar Surface Area: 104
3-Hydroxy-4-(3-methoxy-3-oxopropyl)mandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015026178-1g |
3-Hydroxy-4-(3-methoxy-3-oxopropyl)mandelic acid |
1806451-08-0 | 97% | 1g |
1,519.80 USD | 2021-06-18 | |
Alichem | A015026178-500mg |
3-Hydroxy-4-(3-methoxy-3-oxopropyl)mandelic acid |
1806451-08-0 | 97% | 500mg |
863.90 USD | 2021-06-18 | |
Alichem | A015026178-250mg |
3-Hydroxy-4-(3-methoxy-3-oxopropyl)mandelic acid |
1806451-08-0 | 97% | 250mg |
499.20 USD | 2021-06-18 |
3-Hydroxy-4-(3-methoxy-3-oxopropyl)mandelic acid Related Literature
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
Additional information on 3-Hydroxy-4-(3-methoxy-3-oxopropyl)mandelic acid
Introduction to 3-Hydroxy-4-(3-methoxy-3-oxopropyl)mandelic Acid (CAS No. 1806451-08-0)
3-Hydroxy-4-(3-methoxy-3-oxopropyl)mandelic acid, identified by the chemical identifier CAS No. 1806451-08-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of α-hydroxy acids (AHAs), which are widely recognized for their role in various biochemical processes, including skin care, metabolic pathways, and drug synthesis. The presence of both hydroxyl and carboxylic acid functional groups, along with an alkoxy-substituted side chain, makes this molecule of particular interest for researchers exploring novel therapeutic agents.
The structural motif of 3-Hydroxy-4-(3-methoxy-3-oxopropyl)mandelic acid incorporates a benzene ring substituted with a hydroxyl group at the third position and a carboxylic acid group at the fourth position. The side chain at the fourth position is uniquely modified with a 3-methoxy-3-oxopropyl group, which introduces both a methoxy functional group and an ester-like structure. This complex arrangement of functional groups imparts distinct chemical reactivity and biological interactions, making it a valuable scaffold for medicinal chemistry applications.
In recent years, there has been growing interest in the development of α-hydroxy acids and their derivatives due to their versatility in modulating biological pathways. Specifically, compounds that combine hydroxyl and methoxy groups have shown promise in enhancing enzyme binding affinity and improving metabolic stability. The 3-methoxy-3-oxopropyl moiety in 3-Hydroxy-4-(3-methoxy-3-oxopropyl)mandelic acid is particularly noteworthy, as it may contribute to favorable pharmacokinetic properties by influencing solubility, permeability, and metabolic clearance. These attributes make the compound a compelling candidate for further investigation in drug discovery pipelines.
Recent studies have highlighted the potential of structurally diverse mandelic acid derivatives in addressing various therapeutic challenges. For instance, modifications at the side chain of mandelic acid have been explored to enhance bioavailability and target specificity. The 3-methoxy-3-oxopropyl group in this compound may serve as a key pharmacophore, enabling interactions with biological targets such as enzymes or receptors that are involved in metabolic disorders or inflammatory responses. Preliminary computational modeling suggests that this structural feature could improve binding affinity while maintaining solubility, which are critical factors for drug efficacy.
The synthesis of 3-Hydroxy-4-(3-methoxy-3-oxopropyl)mandelic acid presents an intriguing challenge due to the complexity of its side chain. Advanced synthetic methodologies, including stereoselective reactions and protective group strategies, are employed to ensure high yield and purity. The use of modern catalytic systems has also facilitated more efficient production routes, reducing costs and environmental impact. These advancements underscore the importance of innovative synthetic chemistry in unlocking the therapeutic potential of complex molecules like this one.
Beyond its synthetic significance, 3-Hydroxy-4-(3-methoxy-3-oxopropyl)mandelic acid has been investigated for its potential role in modulating cellular processes. Research indicates that derivatives of mandelic acid can influence pathways related to oxidative stress, inflammation, and tissue regeneration. The unique combination of functional groups in this compound may enable it to interact with multiple targets simultaneously, offering a multitargeted approach to therapeutic intervention. Such multifunctionality is increasingly valued in modern drug design, as it can lead to more comprehensive treatment strategies.
The pharmacological profile of CAS No. 1806451-08-0 is further enriched by its structural resemblance to naturally occurring compounds that exhibit beneficial biological effects. By leveraging these similarities while introducing novel modifications, researchers aim to enhance efficacy while minimizing side effects. For example, analogs of mandelic acid have been explored for their antimicrobial and anti-inflammatory properties, suggesting that this compound may also demonstrate similar benefits under appropriate conditions.
In conclusion, 3-Hydroxy-4-(3-methoxy-- oxopropyl)mandelic acid (CAS No. 1806451--08--0) represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities. The combination of hydroxyl, carboxylic acid, and ester-like functional groups, along with the distinctive side chain modification, highlights its versatility and potential for diverse applications. As research continues, this compound is likely to yield valuable insights into new therapeutic modalities, contributing to advancements in medicine.
1806451-08-0 (3-Hydroxy-4-(3-methoxy-3-oxopropyl)mandelic acid) Related Products
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)



